3-Indolinone

CAS No.: 3260-61-5

Cat. No.: VC1603647

Molecular Formula: C8H7NO

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3260-61-5 |

|---|---|

| Molecular Formula | C8H7NO |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 1,2-dihydroindol-3-one |

| Standard InChI | InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 |

| Standard InChI Key | LIRDJALZRPAZOR-UHFFFAOYSA-N |

| SMILES | C1C(=O)C2=CC=CC=C2N1 |

| Canonical SMILES | C1C(=O)C2=CC=CC=C2N1 |

Introduction

Chemical Structure and Properties

Molecular Structure and Basic Information

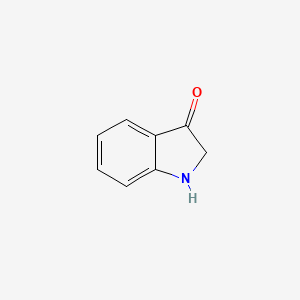

3-Indolinone (C₈H₇NO) consists of a bicyclic structure with a benzene ring fused to a five-membered ring containing a nitrogen atom and a carbonyl group at the 3-position. The compound is represented by the IUPAC name 1,2-dihydroindol-3-one and has several common synonyms including 3-oxindole .

The basic molecular properties of 3-indolinone are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 3260-61-5 |

| IUPAC Name | 1,2-dihydroindol-3-one |

| InChI | InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 |

| SMILES | C1C(=O)C2=CC=CC=C2N1 |

The molecular structure of 3-indolinone features a relatively planar conformation with the carbonyl oxygen typically oriented out of the plane of the ring system. This structural arrangement contributes to its chemical reactivity and potential for functionalization at various positions, particularly at the nitrogen atom and the carbon adjacent to the carbonyl group .

Physical and Chemical Properties

3-Indolinone is generally stable under normal laboratory conditions but demonstrates reactivity characteristic of both ketones and secondary amines. The compound possesses a hydrogen-bond donor site (NH) and a hydrogen-bond acceptor site (C=O), which significantly influences its solubility profile and interactions with biological macromolecules .

While specific solubility data for the parent compound is limited in the search results, analogous compounds typically show moderate solubility in organic solvents such as DMSO, methanol, and chloroform, with limited solubility in water. The hydrochloride salt form (C₈H₈ClNO, molecular weight 169.61 g/mol) may offer improved aqueous solubility for certain applications .

Nomenclature and Identification

Synonyms and Identifiers

3-Indolinone is recognized by several synonyms in the scientific literature, which is important for comprehensive database searching and cross-referencing. The compound's identification information includes :

| Synonym/Identifier Type | Value |

|---|---|

| Common Names | 3-Indolinone, 3-Oxindole, Indolin-3-one |

| Systematic Names | 1,2-dihydroindol-3-one |

| CAS Registry Number | 3260-61-5 |

| PubChem CID | 230915 |

| InChIKey | LIRDJALZRPAZOR-UHFFFAOYSA-N |

The variety of naming conventions reflects the compound's long history in chemical research and its integration into various chemical classification systems. The parent structure serves as the foundation for numerous derivatives that are individually classified and named according to their specific substitution patterns .

Classification

3-Indolinone belongs to the broader class of indolinones, which are characterized by a 2-indolinone core structure with various substitution patterns. Within organic chemistry classification, it falls under heterocyclic compounds, specifically as a nitrogen-containing bicyclic system. The compound can also be considered a structural analog of oxindole, with differences in the oxidation state of the five-membered ring .

Synthesis Methods

Traditional Approaches

The synthesis of 3-indolinone and its derivatives has been explored through various methodologies. One established approach involves the deacetylation and cyclization of N-(2-carboxyphenyl)glycine and its derivatives. This method produces N,O-diacetylindoxyls which are subsequently hydrolyzed to form the target indolinones .

Research conducted by Naidenov and colleagues demonstrates that brominated derivatives exhibit increased stability compared to non-brominated analogs, resulting in higher yields of the desired products. This improved stability is particularly advantageous in multi-step synthetic sequences where intermediate isolation and purification are required .

Advanced Synthetic Methods

More sophisticated synthetic routes involve the transformation of 3-indolinone into complex heterocyclic systems. For example, research documented in the literature describes the conversion of 1-acetylindolin-3-ones to 2-arylidene-1-acetylindolin-3-ones through reactions with para-substituted benzaldehydes or 4-pyridinecarboxaldehyde .

These intermediates can be further transformed through reaction with malonodinitrile to yield 2-amino-4-aryl-5-acetyl-3-cyanopyrano(3,2-b)indoles. Subsequent treatment with aqueous-alcoholic potassium hydroxide solution facilitates their conversion into 2-alkoxy-4-aryl-3-cyano-delta-carbolines, expanding the synthetic utility of the 3-indolinone scaffold .

The following scheme illustrates a simplified synthetic pathway:

-

N-(2-carboxyphenyl)glycine → N,O-diacetylindoxyl → 3-indolinone

-

3-indolinone → 1-acetylindolin-3-one → 2-arylidene-1-acetylindolin-3-one

-

2-arylidene-1-acetylindolin-3-one → pyrano(3,2-b)indole derivatives → delta-carboline derivatives

These synthetic pathways highlight the versatility of 3-indolinone as a building block for the construction of structurally diverse heterocyclic systems with potential biological activities .

Biological Activities and Applications

Anticancer Properties

One of the most significant applications of 3-indolinone derivatives lies in their anticancer potential. Research has shown that certain structural modifications to the basic indolinone scaffold can produce compounds with potent cytotoxic activity against various cancer cell lines .

A particularly notable example involves N-cyclohexyl thiazolidinone derivative (compound 4f) containing the indolinone core, which demonstrated promising renal cytotoxicity against CAKI-1 and UO-31 renal cancer cell lines. This compound exhibited IC₅₀ values of 4.74 and 3.99 μM, respectively, comparable to the established drug sunitinib, while maintaining a favorable safety profile against normal renal cells .

The anticancer mechanism of these compounds often involves modulation of cell cycle progression, as evidenced by cell cycle analysis. Additional enzyme assays and computational studies have provided further insights into the structure-activity relationships that govern their biological efficacy .

Structure-Activity Relationships in Bis-Indolinone Derivatives

Extensive research on bis-indolinone derivatives has revealed important structure-activity relationships that influence anticancer potency. Studies on Knoevenagel adducts bearing two indolinone systems demonstrated that the position and nature of substituents significantly impact growth inhibitory activity against human cancer cell lines .

For compounds with a tert-butyl-2,6-diformylphenol core, shifting the chlorine substituent from position 4 to 5 of the indolinone system enhanced activity (mean GI₅₀ = 1.15 μM). Similarly, substituting chlorine with bromine at position 5 in compounds with a benzene core resulted in highly active derivatives (mean GI₅₀ = 0.91 μM), particularly against leukemia cell lines .

The following table summarizes key structure-activity relationships observed in bis-indolinone derivatives:

| Structural Modification | Effect on Activity |

|---|---|

| Cl at position 5 vs. position 4 | Increased activity |

| Br replacing Cl at position 5 | Enhanced activity (most potent) |

| Introduction of OH at position 5 | Decreased activity |

| N-methylation + 5-OH | Restored activity |

| Absence of substituents | Marked decrease in activity |

| Addition of condensed benzene ring | Decreased activity |

These findings highlight the importance of precise structural modifications in optimizing the biological activity of indolinone-based compounds .

3-Indolinone Derivatives and Their Applications

Key Derivatives and Their Properties

Several 3-indolinone derivatives have been synthesized and characterized, each with unique structural features and potential applications. One such example is 3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone (C₁₁H₁₀F₃NO, molecular weight 229.202 g/mol), which incorporates both methyl groups at the 3-position and a trifluoromethyl substituent at the 6-position.

N-acetyl-3-indolinones represent another important class of derivatives that serve as versatile starting materials for the synthesis of complex indole-containing compounds with therapeutic potential. Research has shown that these N-acetylated derivatives can be effectively transformed into various condensed indole systems with enhanced biological activities .

The hydrochloride salt of 3-indolinone (Indolin-3-one hydrochloride, C₈H₈ClNO) offers improved pharmaceutical properties for certain applications, potentially enhancing water solubility and bioavailability compared to the parent compound .

Pharmaceutical Applications

The pharmaceutical potential of 3-indolinone derivatives extends beyond cancer therapy. The indolinone scaffold is found in several clinically approved drugs and investigational compounds targeting various disease states. The structural versatility of this core allows for the development of compounds with diverse pharmacological profiles .

One particularly promising aspect is the favorable pharmacokinetic profile exhibited by certain 3-indolinone derivatives. For instance, compound 4f (an N-cyclohexyl thiazolidinone derivative) demonstrated excellent oral bioavailability in animal studies, as confirmed by pharmacokinetic evaluation through different routes of administration. This finding is especially significant for developing orally active therapeutic agents with improved patient compliance .

In silico studies have further supported the drug-likeness of these compounds, predicting favorable physicochemical and ADME (absorption, distribution, metabolism, excretion) properties that conform to established guidelines for drug development. These computational assessments provide valuable guidance for the rational design of next-generation indolinone-based therapeutics .

Recent Research Developments

Synthetic Innovations

Recent advances in synthetic methodologies have expanded the structural diversity accessible from the 3-indolinone scaffold. Researchers have developed more efficient and selective methods for functionalizing various positions of the core structure, enabling the preparation of highly specialized derivatives for targeted applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume